(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-4-5-15(2)17(12-14)13-25-20-21-10-11-22(20)19(23)16-6-8-18(24-3)9-7-16/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKKUQONIMDXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Thioether Group: The thioether group can be introduced by reacting the imidazole derivative with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Methoxyphenyl Group: The final step involves the acylation of the imidazole-thioether intermediate with 4-methoxybenzoyl chloride under Friedel-Crafts acylation conditions using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxyphenyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The imidazole ring can coordinate with metal ions in metalloenzymes, while the thioether and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-((2,5-dimethylbenzyl)thio)-1H-imidazol-1-yl)(4-methoxyphenyl)methanone: Similar structure but lacks the 4,5-dihydro modification.
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone lies in its specific combination of functional groups, which may confer unique reactivity and binding properties compared to other similar compounds. The presence of the methoxy group can influence the electronic properties and steric interactions, potentially leading to different biological activities or chemical reactivities.
Biological Activity
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2OS |
| Molecular Weight | 288.41 g/mol |
| IUPAC Name | 2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone |
| CAS Number | Not available in current literature |
As an imidazole derivative, this compound likely interacts with various biological targets. Imidazole compounds are known to modulate several pathways:
- G Protein-Coupled Receptors (GPCRs) : Many imidazole derivatives have been shown to influence GPCR activity, which plays a crucial role in cellular signaling and physiological responses .
- Ion Channels : The interaction with ion channels can lead to alterations in membrane potential and neurotransmitter release, affecting cardiovascular and neurological functions .
Antimicrobial Activity
Research has indicated that imidazole derivatives possess significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Cardiovascular Effects
Imidazole derivatives have been evaluated for their cardiovascular effects. Compounds with high affinities for imidazoline binding sites (IBS) have shown promise as antihypertensive agents. They can lower mean arterial pressure (MAP) and heart rate in hypertensive models .
Anticancer Potential
Some studies suggest that imidazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways . The exact mechanisms remain under investigation but may involve the inhibition of angiogenesis or the modulation of cell cycle regulators.
Case Studies
- Antihypertensive Activity : A study evaluated the antihypertensive effects of various imidazole derivatives in spontaneously hypertensive rats. The most active compounds were those with high affinities for IBS and alpha(2) adrenergic receptors, leading to significant reductions in MAP .
- Antimicrobial Evaluation : In a comprehensive study on synthesized imidazole compounds, several demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications on the imidazole ring could enhance activity against specific pathogens .
- Cancer Cell Studies : Research into the anticancer potential of imidazole derivatives showed that certain compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, general trends observed in similar compounds suggest that factors such as solubility, stability in biological fluids, and metabolic pathways will significantly influence its bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
